molecular formula C6H9ClO4S B2730454 Methyl 2-chlorosulfonyl-2-cyclopropylacetate CAS No. 2309456-59-3

Methyl 2-chlorosulfonyl-2-cyclopropylacetate

Cat. No.: B2730454
CAS No.: 2309456-59-3
M. Wt: 212.64
InChI Key: GUBMBSUHMRKOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chlorosulfonyl-2-cyclopropylacetate is an organic compound with the molecular formula C₆H₉ClO₄S It is a derivative of cyclopropane, featuring a chlorosulfonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorosulfonyl-2-cyclopropylacetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylacetic acid with thionyl chloride to form cyclopropylacetyl chloride. This intermediate is then reacted with methanol to produce methyl 2-cyclopropylacetate. Finally, the chlorosulfonyl group is introduced by reacting methyl 2-cyclopropylacetate with chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorosulfonyl-2-cyclopropylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to form methyl 2-cyclopropylacetate by using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylacetic acid and methanol.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols, typically under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Sulfonamides or sulfonates.

    Reduction: Methyl 2-cyclopropylacetate.

    Hydrolysis: Cyclopropylacetic acid and methanol.

Scientific Research Applications

Methyl 2-chlorosulfonyl-2-cyclopropylacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-chlorosulfonyl-2-cyclopropylacetate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules or other chemical entities.

Comparison with Similar Compounds

Methyl 2-chlorosulfonyl-2-cyclopropylacetate can be compared with other similar compounds, such as:

    Methyl 2-chlorosulfonylacetate: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.

    Cyclopropylsulfonyl chloride: Does not have the ester group, which limits its applications in esterification reactions.

    Methyl 2-cyclopropylacetate: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.

The uniqueness of this compound lies in its combination of the cyclopropyl ring, chlorosulfonyl group, and ester functionality, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBMBSUHMRKOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.